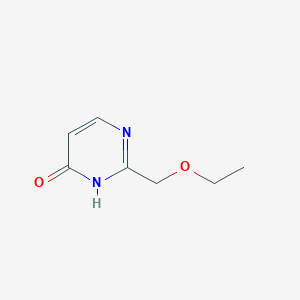2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one
CAS No.:
Cat. No.: VC17833477
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10N2O2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 2-(ethoxymethyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C7H10N2O2/c1-2-11-5-6-8-4-3-7(10)9-6/h3-4H,2,5H2,1H3,(H,8,9,10) |
| Standard InChI Key | WQKBFZSMBVYILK-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1=NC=CC(=O)N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 2-(ethoxymethyl)-4-methyl-1H-pyrimidin-6-one, with a molecular formula of and a molecular weight of 168.19 g/mol . Its structure features a partially saturated pyrimidine ring, where positions 2 and 4 are substituted with ethoxymethyl (-CHOCHCH) and methyl (-CH) groups, respectively (Figure 1). The carbonyl group at position 6 and the NH moiety at position 1 contribute to its hydrogen-bonding capacity.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | -0.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 50.7 Ų |
| Molecular Weight | 168.19 g/mol |
Spectroscopic Characterization
-
IR Spectroscopy: Key absorption bands include stretches for the carbonyl group () and NH () .
-
NMR: Signals at (triplet, -OCHCH), (quartet, -OCH-), and (singlet, -CH) confirm substituent arrangement .
Synthesis Methodologies
Biginelli Reaction with Natural Catalysts
The compound is synthesized via a one-pot Biginelli reaction, which condenses an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea. Granite and quartz, as eco-friendly catalysts, enhance reaction efficiency under refluxing ethanol conditions :
Table 2: Yields of Selected DHPM Derivatives
| Entry | Aldehyde | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | Granite | 64 |
| 2 | 4-Methoxybenzaldehyde | Quartz | 65 |
| 3 | 2-Furaldehyde | Granite | 66 |
Key advantages of this method include:
-
Reusability: Granite and quartz maintain catalytic activity over multiple cycles.
-
Solvent Compatibility: Ethanol serves as a green solvent, avoiding toxic alternatives.
Side Reactions and Byproducts
In reactions involving 3-benzyloxybenzaldehyde and acetylacetone, quartz catalyzes the formation of a triazinone byproduct (III) alongside the target DHPM (Io) . This highlights the importance of catalyst selection in minimizing undesired pathways.
Reactivity and Functionalization
Thione Derivatives
Replacing urea with thiourea in the Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-thione analogs. These thio derivatives exhibit enhanced nucleophilicity, enabling further transformations such as alkylation and cyclization . For example, treatment with chloroacetone generates thioether-linked hybrids (XIII), expanding structural diversity.
Oxidation and Reduction Pathways
-
Oxidation: The phenylthio group in related DHPMs oxidizes to sulfoxides or sulfones under mild conditions, altering electronic properties.
-
Reduction: Catalytic hydrogenation of the pyrimidinone ring yields tetrahydropyrimidine derivatives, which are valuable intermediates in alkaloid synthesis .
Biological and Industrial Applications
Antimicrobial Activity
Selected DHPM derivatives, including ethoxymethyl-substituted analogs, demonstrate moderate antimicrobial activity against Gram-positive bacteria and fungi . The ethoxymethyl group enhances membrane permeability, potentiating bioactivity.
Drug Discovery
The DHPM scaffold is a privileged structure in medicinal chemistry, forming the basis of calcium channel blockers (e.g., monastrol) and antiviral agents. Structural tunability allows for targeted modifications to optimize pharmacokinetic profiles .
Industrial Catalysis
Granite and quartz catalyzed syntheses align with green chemistry principles, offering scalable and cost-effective routes for industrial DHPM production. Their abundance and low toxicity make them superior to conventional acid catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume